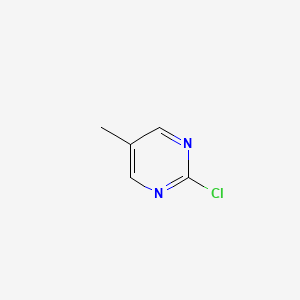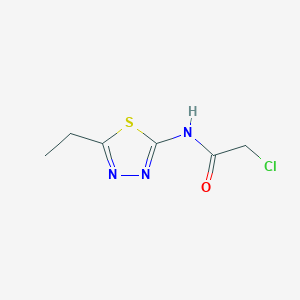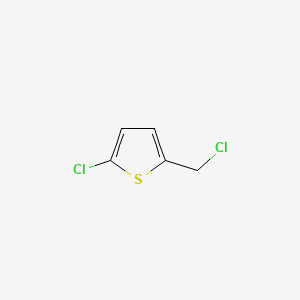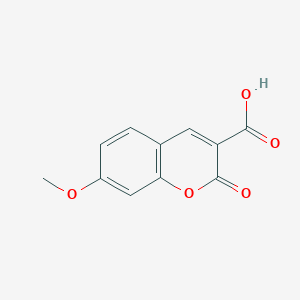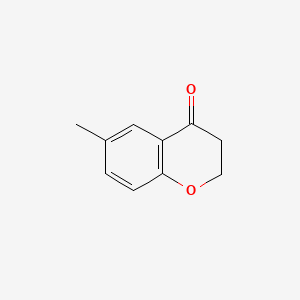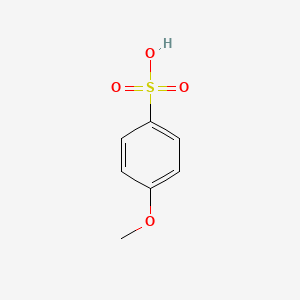
4-Methoxybenzenesulfonic acid
概要
説明
4-Methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid where a methoxy group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
科学的研究の応用
4-Methoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
Target of Action
4-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in DMSO and methanol to a certain extent . These properties could potentially impact the bioavailability of the compound in a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, it is known to be stable under an inert atmosphere and at room temperature . .
Safety and Hazards
生化学分析
Biochemical Properties
4-Methoxybenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the modification of biopolymers and nanoparticles. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to modify biopolymers like polyglutamic acid and heparin, enhancing their antimalarial and antisequestration activities . These interactions are primarily through the sulfonic acid group, which can form strong ionic bonds with amino acid residues in proteins, thereby altering their conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of malaria, this compound-modified nanoparticles have been shown to inhibit the sequestration of infected red blood cells to endothelial cells, thereby reducing the parasite burden . This indicates that this compound can modulate cellular interactions and signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, thereby altering their activity. The sulfonic acid group in this compound can form ionic bonds with positively charged amino acid residues in proteins, leading to changes in protein conformation and function . Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing these interactions. These binding interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance the activity of biopolymers and nanoparticles without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any harmful impacts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The sulfonic acid group can be metabolized by sulfatase enzymes, leading to the formation of sulfate ions and other metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the sulfonic acid group can interact with membrane proteins, facilitating its localization to the cell membrane or other organelles . These interactions can influence the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxybenzenesulfonic acid can be synthesized through the sulfonation of anisole (methoxybenzene). The reaction involves the use of sulfur trioxide or fuming sulfuric acid as the sulfonating agent. The reaction typically proceeds as follows:
- Anisole is mixed with sulfur trioxide or fuming sulfuric acid.
- The mixture is heated to a temperature range of 40-60°C.
- The reaction is allowed to proceed for several hours until the sulfonation is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Continuous feeding of anisole and sulfur trioxide into a reactor.
- Maintaining the reaction temperature and conditions to ensure complete sulfonation.
- Purification of the product through crystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include sulfonates and sulfinates.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Lacks the methoxy group, making it less hydrophobic.
4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
4-Aminobenzenesulfonic acid: Contains an amino group, which significantly alters its chemical properties and applications.
Uniqueness
4-Methoxybenzenesulfonic acid is unique due to the presence of the methoxy group, which enhances its hydrophobicity and influences its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex organic compounds.
特性
IUPAC Name |
4-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVYUZADLIDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345471 | |
| Record name | 4-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-42-1 | |
| Record name | 4-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5857-42-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

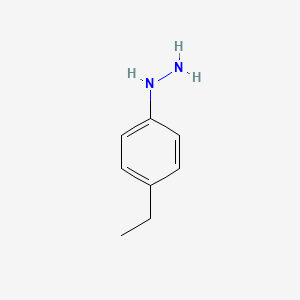
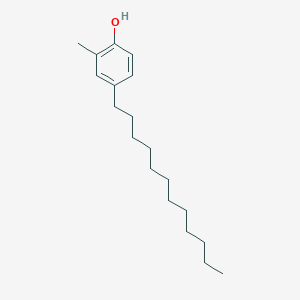


![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
